fmoc-Valinol
Overview
Description
Fmoc-Valinol is not directly mentioned in the provided papers; however, the Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protective group used in peptide synthesis. It is used to protect the amino group of amino acids during the synthesis of peptides, allowing for the sequential addition of amino acids to form a peptide chain. The Fmoc group is removed under basic conditions, typically using piperidine in DMF (N,N-Dimethylformamide) .
Synthesis Analysis
The synthesis of peptides using Fmoc chemistry is well-established and is used in the preparation of various peptides and proteins. For instance, a practical procedure for the synthesis of small to medium-sized membrane proteins using automated Fmoc chemistry has been reported, demonstrating the versatility of this method . Additionally, the synthesis of Fmoc-modified amino acids and peptides is crucial for the development of functional materials, as these building blocks self-assemble due to the hydrophobicity and aromaticity of the Fmoc moiety . The solid-phase synthesis strategy using Fmoc-protected aza-beta3-amino acids and alpha-amino acids is another example of the application of Fmoc chemistry in synthesizing "mixed" peptidomimetics .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids and peptides is characterized by the presence of the Fmoc group, which is aromatic and hydrophobic. This group plays a significant role in the self-assembly of these molecules, often through π-π stacking interactions . The Fmoc group can also influence the secondary structure of peptides, as seen in the formation of β-sheet structures in hydrogels .
Chemical Reactions Analysis
The Fmoc group is involved in several chemical reactions, primarily its removal or deprotection, which is a key step in peptide synthesis. The deprotection is achieved under basic conditions without affecting the peptide chain . Additionally, Fmoc-protected amino acids can be used to synthesize various functional materials, including hydrogels, which involve self-assembly and gelation processes .
Physical and Chemical Properties Analysis
Fmoc-protected amino acids and peptides exhibit unique physical and chemical properties due to the Fmoc group. These properties include the ability to form supramolecular structures, such as hydrogels, which are sensitive to pH and temperature . The surfactant properties of Fmoc-amino acid derivatives have also been discovered, with critical micelle concentrations determined for several Fmoc-amino acids . The mechanical and biological properties of Fmoc-dipeptide hydrogels have been explored, showing potential for applications in 3D cell culture and regenerative medicine .
Scientific Research Applications
Self-Assembly and Material Fabrication
- Fmoc-modified amino acids, including Fmoc-Valinol, have significant self-assembly properties. These properties are due to the inherent hydrophobicity and aromaticity of the Fmoc group, enhancing the association of building blocks. These self-assembling features are crucial for developing functional materials in cell cultivation, bio-templating, drug delivery, and therapeutic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Surfactant Properties
- Fmoc-amino acid surfactants, including those derived from Fmoc-Valinol, exhibit notable surfactant properties. These properties have been confirmed through various methods, including tensiometry measurements. Such surfactants display unique chiroptical spectroscopic properties, which could have applications in material science and optical technologies (Vijay & Polavarapu, 2012).
Structural Analysis in Peptide Synthesis
- Fmoc-Valinol plays a critical role in peptide science, particularly in the context of 3D structural parameters in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, integral to Fmoc-Valinol, is extensively used in peptide synthesis, allowing detailed structural studies of amino acid derivatives (Toniolo et al., 2020).
3D Cell Culture and Regenerative Medicine
- Fmoc-Valinol derivatives, specifically Fmoc-dipeptides, have been used to create hydrogel scaffolds for 3D cell culture. These scaffolds have applications in regenerative medicine, allowing for the cultivation of various cell types, including mesenchymal stem cells and tumor cell lines (Najafi et al., 2020).
Gene Delivery Applications
- N-fluorenylmethyloxycarbonyl (Fmoc) self-assembling peptide (SAP) hydrogels, which can incorporate Fmoc-Valinol, are effective in localized viral vector gene delivery. These hydrogels are particularly useful in tissue-specific central nervous system applications, offering a biocompatible platform for targeted gene delivery (Rodríguez et al., 2016).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fmoc-Valinol is useful in solid-state NMR spectroscopy studies. The structural information derived from these studies is pivotal in understanding the molecular configuration of protected amino acids and dipeptides in biological systems (Keeler et al., 2017).
Solid Phase Peptide Synthesis
- Fmoc-Valinol is integral in solid phase peptide synthesis, particularly in processes avoiding repetitive acidolysis. This method, involving the Fmoc group cleavage, allows for the efficient synthesis of peptides, which is crucial in various biochemical applications (Meienhofer et al., 2009).
Safety And Hazards
Fmoc-Valinol should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350853 | |
Record name | fmoc-Valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
fmoc-Valinol | |
CAS RN |
160885-98-3 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160885-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | fmoc-Valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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